molecular formula C15H10Cl2N2O2 B11397956 2-[(4-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole

2-[(4-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B11397956
M. Wt: 321.2 g/mol
InChI Key: VZCWYAZJAWUJCV-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorophenyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole typically involves the reaction of appropriate chlorophenyl derivatives with reagents that facilitate the formation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to promote the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some derivatives showing cytotoxic activity against cancer cell lines.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 2-[(4-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The presence of chlorophenyl groups may enhance its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: Another heterocyclic compound with similar structural features but containing sulfur instead of oxygen.

    1,2,4-Oxadiazole: A related compound with a different arrangement of nitrogen and oxygen atoms in the ring.

    1,3,4-Triazole: A compound with three nitrogen atoms in the ring, offering different chemical properties and biological activities.

Uniqueness

2-[(4-Chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of both chlorophenyl and oxadiazole moieties, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H10Cl2N2O2/c16-10-5-7-11(8-6-10)20-9-14-18-19-15(21-14)12-3-1-2-4-13(12)17/h1-8H,9H2

InChI Key

VZCWYAZJAWUJCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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